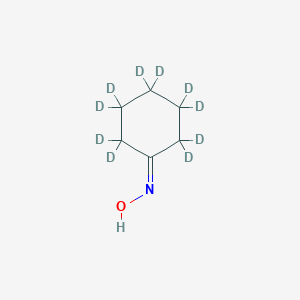

Cyclohexanone-D10-oxime

描述

Cyclohexanone-D10-oxime is a deuterated derivative of cyclohexanone oxime, where all hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions: Cyclohexanone-D10-oxime can be synthesized through the nucleophilic addition of deuterated hydroxylamine to cyclohexanone-D10. The reaction typically involves the following steps:

Formation of Deuterated Hydroxylamine: Deuterated hydroxylamine can be prepared by the reduction of deuterated nitro compounds using deuterium gas.

Reaction with Cyclohexanone-D10: The deuterated hydroxylamine is then reacted with cyclohexanone-D10 under mild acidic conditions to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: Cyclohexanone-D10-oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated nitroso compounds.

Reduction: It can be reduced to form deuterated amines.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

Oxidation: Deuterated nitroso compounds.

Reduction: Deuterated amines.

Substitution: Various substituted deuterated cyclohexanone derivatives.

科学研究应用

Chemical Synthesis and Industrial Applications

1.1 Precursor for Polycaprolactam Production

Cyclohexanone-D10-oxime is primarily utilized as an intermediate in the synthesis of caprolactam, which is essential for producing polycaprolactam (Nylon-6) fibers and plastics. The deuterated form allows for tracing and studying reaction mechanisms in synthetic pathways due to its distinct isotopic signature .

1.2 Metabolic Studies

In metabolic studies, this compound serves as a tracer to investigate metabolic pathways involving deuterated compounds. This is particularly useful in pharmacokinetics and toxicology research, where understanding the metabolism of substances is crucial .

Spectroscopic Studies

2.1 Vibrational Spectroscopy

Recent studies have employed vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy to analyze the structural characteristics of this compound. Inelastic Neutron Scattering (INS) spectra have also been recorded, providing insights into molecular dynamics and interactions at various temperatures .

| Technique | Purpose | Findings |

|---|---|---|

| IR | Identify functional groups | Characteristic vibrational modes tracked |

| Raman | Study molecular conformation | Insights into hydrogen bonding interactions |

| INS | Analyze solid-state structures | Detailed vibrational spectra obtained |

Polymerization Potential

This compound can undergo polymerization to produce biodegradable materials such as polydepsipeptides. These materials hold potential for medicinal applications due to their biocompatibility and ability to degrade in biological environments .

Toxicology and Safety Studies

4.1 Toxicological Assessment

Toxicological evaluations have highlighted the effects of cyclohexanone oxime on various biological systems. Studies indicate that exposure can lead to significant changes in organ weights, particularly in the liver and spleen, and can induce hematopoietic cell proliferation . The no-effect levels for different toxicity endpoints provide critical data for safety assessments.

4.2 Mutagenicity Testing

Cyclohexanone oxime has been tested for mutagenicity using various strains of Salmonella typhimurium. Results showed that it was mutagenic only under specific conditions, emphasizing the need for careful evaluation in environmental and health risk assessments .

Case Studies

Several case studies illustrate the diverse applications of this compound:

-

Case Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace metabolic pathways in rodents, demonstrating its effectiveness as a tracer compound in pharmacological research. -

Case Study 2: Polymer Development

Research focused on synthesizing polydepsipeptides from this compound highlighted its potential as a building block for biodegradable polymers suitable for medical applications.

作用机制

The mechanism of action of cyclohexanone-D10-oxime involves its interaction with various molecular targets and pathways:

Formation of Deuterated Intermediates: The compound can form deuterated intermediates through nucleophilic addition and substitution reactions.

Pathways Involved: The deuterated intermediates can participate in various biochemical pathways, leading to the formation of deuterated metabolites.

相似化合物的比较

Cyclohexanone-D10-oxime can be compared with other similar compounds, such as:

Cyclohexanone oxime: The non-deuterated version of the compound, which is commonly used in the production of Nylon-6.

Cyclohexanone-D10: The deuterated version of cyclohexanone, which is used in similar applications but lacks the oxime functional group.

Deuterated hydroxylamine: A precursor in the synthesis of this compound, which is used in various isotopic labeling studies.

Uniqueness: this compound is unique due to its deuterated nature, which makes it valuable for isotopic labeling and tracing studies. Its stability and reactivity also make it a versatile compound in synthetic and analytical chemistry.

生物活性

Cyclohexanone-D10-oxime, a deuterated derivative of cyclohexanone oxime, has garnered attention in scientific research due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, examining its mutagenicity, toxicity, and pharmacokinetics based on various research findings.

This compound is chemically represented as C₆H₁₀D₁₀NO, with a molecular weight of approximately 123.22 g/mol. The compound is characterized by the presence of a hydroxylamine functional group attached to a cyclohexanone ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀D₁₀NO |

| Molecular Weight | 123.22 g/mol |

| CAS Number | 169297-52-3 |

| Density | N/A |

| Boiling Point | N/A |

Mutagenicity and Toxicity

Research indicates that cyclohexanone oxime exhibits mutagenic properties under certain conditions. A study evaluated its mutagenicity using the Salmonella typhimurium assay, where it showed positive results in strain TA1535 with S9 activation but negative results in other strains (TA97, TA98, TA100) both with and without S9 . The compound's potential to induce chromosomal aberrations was also assessed in cultured Chinese hamster ovary cells, yielding equivocal results without S9 activation and negative results with S9 .

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted over 13 weeks on mice administered varying concentrations of cyclohexanone oxime. Key findings included:

- No deaths were recorded at lower concentrations (up to 2,500 ppm).

- Significant increases in relative spleen weights were observed at exposure levels of 5,000 and 10,000 ppm.

- Hepatotoxic effects were noted at concentrations as low as 1,250 ppm for males and 2,500 ppm for females .

Pharmacokinetics

The pharmacokinetic profile of cyclohexanone oxime indicates rapid clearance from plasma following intravenous administration. The half-lives observed were approximately 1.6 minutes (alpha phase) and 18.2 minutes (beta phase) . When administered dermally, only about 4% to 5% of the dose was recovered in urine and tissues, with most volatilizing from the skin surface .

Table 2: Summary of Toxicological Findings

| Exposure Level (ppm) | Observations |

|---|---|

| 0 | Control group |

| 106 | No significant effects |

| 312 | Increased liver weight in males |

| 625 | Mild olfactory epithelial degeneration |

| 1,250 | Hepatotoxicity observed |

| 2,500 | Increased spleen weight; no deaths |

| 5,000 | Significant increases in spleen and liver weight; hematopoietic cell proliferation observed |

| 10,000 | Deaths occurred; severe liver and spleen effects |

Mechanistic Insights

Recent studies utilizing vibrational spectroscopy have provided insights into the molecular interactions and conformational changes of cyclohexanone oxime. These studies are crucial for understanding how the compound behaves under various conditions and can help elucidate its biological mechanisms .

In Situ Characterization

In situ characterization techniques such as infrared (IR) and Raman spectroscopy have been employed to analyze the vibrational spectra of cyclohexanone oxime. These studies reveal significant information about hydrogen bonding interactions and conformational stability across different phases .

Case Study: Vibrational Spectroscopy Analysis

A detailed investigation highlighted the vibrational modes associated with cyclohexanone oxime in solid-state forms. The research demonstrated that phase transitions could be tracked through specific spectral changes, providing a deeper understanding of the compound's structural dynamics during biological interactions .

属性

IUPAC Name |

N-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZUQRBDRNJBJY-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=NO)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。